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Compound of Interest

Compound Name: Rostratin B

Cat. No.: B15569688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Rostratin B, a cytotoxic disulfide-containing diketopiperazine. The information presented

herein is intended to support research and development efforts in natural product chemistry,

medicinal chemistry, and oncology.

Spectroscopic Data of Rostratin B
Rostratin B was first isolated and characterized by Tan, R. X. et al. in 2004 from the marine-

derived fungus Exserohilum rostratum. Its structure was elucidated through extensive

spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution

Electrospray Ionization Mass Spectrometry (HRESIMS).

NMR Spectroscopic Data
The ¹H and ¹³C NMR data for Rostratin B were acquired in CDCl₃ at 500 MHz and 125 MHz,

respectively. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling

constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Rostratin B in CDCl₃
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Position δC (ppm)
δH (ppm), multiplicity (J in
Hz)

1, 1' 166.0

3, 3' 77.9 4.33, s

4, 4' 60.1

5, 5' 39.5 2.59, d (15.0); 2.49, d (15.0)

6, 6' 205.8

7, 7' 46.8 3.03, d (18.0); 2.92, d (18.0)

8, 8' 70.8 4.60, s

9, 9' 52.8

10, 10' 25.9 1.44, s

8-OH, 8'-OH 3.86, s

Mass Spectrometry Data
High-resolution mass spectrometry was crucial in determining the elemental composition of

Rostratin B.

Table 2: High-Resolution Mass Spectrometry Data for Rostratin B

Ionization Mode
Mass-to-Charge Ratio
(m/z)

Formula

HRESIMS 429.0888 [M + H]⁺ C₁₈H₂₁N₂O₆S₂

Experimental Protocols
The following protocols are based on the methods described in the primary literature for the

isolation and characterization of Rostratin B.

Isolation of Rostratin B
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Fermentation: The fungus Exserohilum rostratum (strain CNK-630) was cultured in a

seawater-based medium containing soluble starch, yeast extract, and peptone at 27 °C for

21 days.

Extraction: The culture broth and mycelia were extracted with ethyl acetate (EtOAc). The

resulting organic extract was concentrated under reduced pressure.

Fractionation: The crude extract was subjected to bioassay-guided fractionation using silica

gel vacuum liquid chromatography (VLC) with a step gradient of n-hexane-EtOAc and

EtOAc-MeOH.

Purification: The active fractions were further purified by reversed-phase high-performance

liquid chromatography (HPLC) using a C18 column and a gradient of MeCN-H₂O to yield

pure Rostratin B.

Spectroscopic Analysis
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) spectra were

recorded on a Bruker DRX-500 spectrometer. Samples were dissolved in CDCl₃. Chemical

shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.0).

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)

was performed on a Bruker Apex II FTMS instrument in the positive ion mode.

Plausible Signaling Pathway for Cytotoxic Activity
While the specific signaling pathway for Rostratin B has not been fully elucidated, its structural

similarity to other cytotoxic epidithiodiketopiperazines, such as gliotoxin, suggests a plausible

mechanism of action involving the induction of apoptosis. The disulfide bridge is a key feature

for the biological activity of this class of compounds.

Below is a diagram illustrating a potential apoptosis induction pathway that may be relevant to

Rostratin B, based on the known mechanisms of related compounds. This pathway highlights

the activation of the mitochondrial apoptosis cascade.
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Caption: Plausible apoptosis pathway for Rostratin B.

Conclusion
The detailed spectroscopic data and experimental protocols provided in this guide serve as a

valuable resource for the scientific community. The NMR and MS data confirm the structure of

Rostratin B, a potent cytotoxic agent. Further investigation into its mechanism of action,

potentially through the apoptotic pathway outlined, could lead to the development of new

anticancer therapeutics.

To cite this document: BenchChem. [In-Depth Technical Guide on the Spectroscopic Data of
Rostratin B]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569688#spectroscopic-data-nmr-ms-of-rostratin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b15569688?utm_src=pdf-body-img
https://www.benchchem.com/product/b15569688?utm_src=pdf-body
https://www.benchchem.com/product/b15569688?utm_src=pdf-body
https://www.benchchem.com/product/b15569688#spectroscopic-data-nmr-ms-of-rostratin-b
https://www.benchchem.com/product/b15569688#spectroscopic-data-nmr-ms-of-rostratin-b
https://www.benchchem.com/product/b15569688#spectroscopic-data-nmr-ms-of-rostratin-b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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